molecular formula C22H20N2O7 B11083699 ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate

ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate

Cat. No.: B11083699
M. Wt: 424.4 g/mol
InChI Key: ZJSMMNUIPOMDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Aldol Condensation: Formation of the core structure.

    Nitration: Introduction of the nitro group.

    Esterification: Formation of the ester group.

    Amidation: Introduction of the amide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methylphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate: Lacks the nitro group.

    Ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}butanoate: Has a different carbon chain length.

Uniqueness

Ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate is unique due to the presence of both the nitro group and the chromenyl moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O7

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[(6-nitro-2-oxochromene-3-carbonyl)amino]propanoate

InChI

InChI=1S/C22H20N2O7/c1-3-30-20(25)12-18(14-6-4-13(2)5-7-14)23-21(26)17-11-15-10-16(24(28)29)8-9-19(15)31-22(17)27/h4-11,18H,3,12H2,1-2H3,(H,23,26)

InChI Key

ZJSMMNUIPOMDBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.